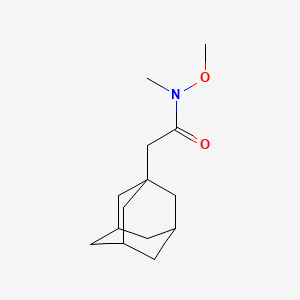
2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide is a compound belonging to the adamantane family, characterized by its unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide typically involves the reaction of adamantanone with N-methoxy-N-methylacetamide under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted adamantane compounds.
Aplicaciones Científicas De Investigación
2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Adamantanone: A ketone derivative of adamantane with similar structural features.
Adamantane-1-carboxamide: Another derivative with a carboxamide functional group.
Adamantane-2-ylacetic acid: A compound with an acetic acid functional group attached to the adamantane structure.
Uniqueness
2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide is unique due to its specific functional groups and the resulting properties. Its methoxy and methylacetamide groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-15(17-2)13(16)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBWRXRDLRGYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC12CC3CC(C1)CC(C3)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine](/img/structure/B14804196.png)
![9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine](/img/structure/B14804211.png)

![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)
![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)
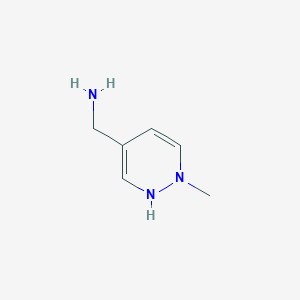
![2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate](/img/structure/B14804248.png)
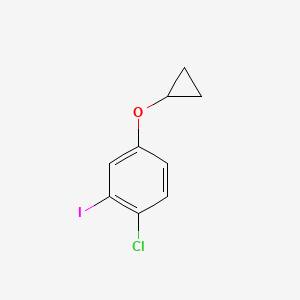
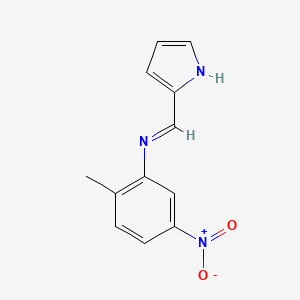
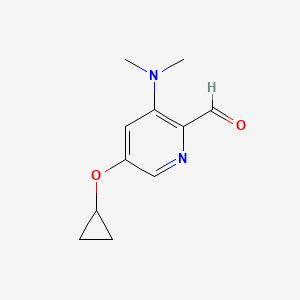
![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate](/img/structure/B14804281.png)
![4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14804287.png)
